molecular formula C11H11NOS B1602359 (2-(p-Tolyl)thiazol-4-yl)methanol CAS No. 36093-97-7

(2-(p-Tolyl)thiazol-4-yl)methanol

Cat. No.: B1602359
CAS No.: 36093-97-7
M. Wt: 205.28 g/mol
InChI Key: MUQRQDVYECSELB-UHFFFAOYSA-N
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Description

(2-(p-Tolyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Research has explored the use of thiazole derivatives as catalysts in various chemical reactions. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated within zeolite Y, demonstrating efficient catalysis in the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's stability, reusability, and operational flexibility, making it a valuable tool for green chemistry applications (Ghorbanloo & Alamooti, 2017).

Corrosion Inhibition

Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole (APT), have shown promise as corrosion inhibitors for mild steel in acidic environments. Molecular dynamics simulations and experimental studies confirm APT's effective adsorption on steel surfaces, reducing corrosion rates significantly. This suggests potential applications in protecting industrial machinery and infrastructure from acid-induced corrosion (Khaled & Amin, 2009).

Molecular Aggregation and Solvatochromism

Studies on molecular aggregation phenomena in thiazole derivatives highlight the influence of solvent and substituent structure on aggregation processes, with implications for the development of materials with tailored optical properties for use in sensors and organic electronics (Matwijczuk et al., 2016).

Antibacterial Agents

Novel thiazolyl pyrazole and benzoxazole compounds, featuring the (2-(p-Tolyl)thiazol-4-yl)methanol structure, have been synthesized and demonstrated antibacterial activities. Such research points toward the potential for developing new antimicrobial agents to combat resistant bacterial strains (Landage, Thube, & Karale, 2019).

Properties

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQRQDVYECSELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586187
Record name [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36093-97-7
Record name [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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